molecular formula C7H13N3O B13302270 (5-Methyl-1-propyl-1H-1,2,3-triazol-4-yl)methanol

(5-Methyl-1-propyl-1H-1,2,3-triazol-4-yl)methanol

Cat. No.: B13302270
M. Wt: 155.20 g/mol
InChI Key: VFRVAKVHXVTCJC-UHFFFAOYSA-N
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Description

(5-Methyl-1-propyl-1H-1,2,3-triazol-4-yl)methanol: is a chemical compound that belongs to the class of triazoles. Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. This specific compound is characterized by the presence of a methyl group at the 5th position, a propyl group at the 1st position, and a hydroxymethyl group at the 4th position of the triazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-1-propyl-1H-1,2,3-triazol-4-yl)methanol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a Huisgen cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) to form the 1,2,3-triazole ring.

    Substitution Reactions:

    Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, where formaldehyde is used as the source of the hydroxymethyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents and catalysts used in the industrial synthesis include copper catalysts for the cycloaddition reaction and alkyl halides for substitution reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group in (5-Methyl-1-propyl-1H-1,2,3-triazol-4-yl)methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: The methyl and propyl groups can be substituted with other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Alkyl halides and aryl halides are used for substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various alkyl or aryl derivatives.

Scientific Research Applications

(5-Methyl-1-propyl-1H-1,2,3-triazol-4-yl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (5-Methyl-1-propyl-1H-1,2,3-triazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (5-Methyl-1-ethyl-1H-1,2,3-triazol-4-yl)methanol
  • (5-Methyl-1-butyl-1H-1,2,3-triazol-4-yl)methanol
  • (5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl)methanol

Uniqueness

(5-Methyl-1-propyl-1H-1,2,3-triazol-4-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H13N3O

Molecular Weight

155.20 g/mol

IUPAC Name

(5-methyl-1-propyltriazol-4-yl)methanol

InChI

InChI=1S/C7H13N3O/c1-3-4-10-6(2)7(5-11)8-9-10/h11H,3-5H2,1-2H3

InChI Key

VFRVAKVHXVTCJC-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C(N=N1)CO)C

Origin of Product

United States

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